Netilmicin sulfate

Catalog No.
S537037
CAS No.
56391-57-2
M.F
C42H92N10O34S5
M. Wt
1441.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netilmicin sulfate

CAS Number

56391-57-2

Product Name

Netilmicin sulfate

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Molecular Formula

C42H92N10O34S5

Molecular Weight

1441.6 g/mol

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1

InChI Key

AGFWIZQEWFGATK-UNZHCMSXSA-N

SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Certomycin, Nétromicine, Netillin, Netilmicin, Netilmicin Sulfate, Netrocin, Netromicina, Netromycin, Netromycine, Sch 20569, Sch-20569, Sch20569

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Description

The exact mass of the compound Netilmicin sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Gentamicins - Sisomicin. It belongs to the ontological category of aminoglycoside sulfate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Mechanisms of Resistance

    Researchers use netilmicin sulfate to study how bacteria develop resistance to aminoglycoside antibiotics. By exposing bacteria to the drug and analyzing surviving strains, scientists can identify mutations or genetic changes that confer resistance. This information is crucial for developing new antibiotics and combating the growing threat of multidrug-resistant bacteria [].

  • Development of New Antibiotics

    Netilmicin sulfate serves as a benchmark antibiotic in studies exploring novel antibiotic candidates. Researchers can compare the effectiveness of new drugs against a range of bacteria, including those known to be resistant to netilmicin. This helps assess the potential of new antibiotics and identify those with broader activity spectra [].

  • Modeling Antibiotic Interactions

    Scientists use netilmicin sulfate in combination with other antibiotics to study synergistic or antagonistic effects. Synergistic interactions occur when two antibiotics work together more effectively than either one alone. Conversely, antagonistic interactions happen when one antibiotic reduces the effectiveness of another. Understanding these interactions is vital for developing optimal antibiotic treatment regimens [].

  • Investigating Biofilm Formation

    Biofilms are communities of bacteria encased in a protective matrix. These structures pose a significant challenge in treating infections as they become resistant to antibiotics. Researchers utilize netilmicin sulfate to assess the effectiveness of new strategies for disrupting biofilms or enhancing antibiotic penetration [].

Netilmicin sulfate is a semisynthetic antibiotic belonging to the aminoglycoside class, derived from the fermentation of Micromonospora inyoensis. Its chemical formula is C21H43N5O11SC_{21}H_{43}N_{5}O_{11}S, and it is characterized by its water solubility and efficacy against aerobic Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Acinetobacter baumannii . Netilmicin sulfate is particularly valued for its ability to inhibit protein synthesis in bacteria by irreversibly binding to the 30S ribosomal subunit, which disrupts mRNA translation .

Netilmicin sulfate disrupts protein synthesis in bacteria by irreversibly binding to the 30S ribosomal subunit []. This binding interferes with the assembly of the initiation complex, a critical step in protein production, ultimately leading to bacterial cell death [].

Netilmicin sulfate can be harmful if ingested, inhaled, or absorbed through the skin []. It can cause serious side effects, including hearing loss, kidney damage, and nerve problems []. Due to these hazards, netilmicin sulfate is only handled by trained researchers in controlled laboratory settings.

That are crucial for its antibiotic activity. The primary reaction involves binding to the 30S ribosomal subunit of bacterial ribosomes, where it interacts with specific nucleotides in the 16S rRNA and the S12 protein. This binding interferes with the decoding process, leading to misreading of mRNA and the synthesis of nonfunctional proteins . Additionally, netilmicin can react with other compounds, affecting its pharmacokinetics and toxicity profiles .

The biological activity of netilmicin sulfate is primarily focused on its antibacterial properties. It exhibits a broad spectrum of activity against various pathogenic bacteria, particularly those resistant to other aminoglycosides. Netilmicin has been shown to be effective in treating serious infections caused by Gram-negative organisms, including those resistant to gentamicin . Its mechanism involves disrupting protein synthesis, which is essential for bacterial growth and replication .

Netilmicin sulfate is synthesized through a series of chemical modifications of sisomicin, a naturally occurring aminoglycoside. The synthesis typically involves:

  • Fermentation: Cultivation of Micromonospora inyoensis to produce sisomicin.
  • Chemical Modification: Alteration of sisomicin's structure through various

Netilmicin sulfate is primarily used in clinical settings for treating severe infections caused by Gram-negative bacteria. Its applications include:

  • Hospital-acquired infections: Effective against resistant strains prevalent in hospital settings.
  • Sepsis: Utilized in combination therapies for septic patients.
  • Urinary tract infections: Prescribed for complicated cases resistant to other antibiotics .

Studies have demonstrated that netilmicin sulfate can interact with various drugs, potentially affecting its efficacy and safety. Notable interactions include:

  • Alendronic acid: May increase nephrotoxicity when combined with netilmicin.
  • Acetaminophen: Can decrease excretion rates of netilmicin, raising serum levels and risk of toxicity.
  • Anticoagulants: Increased risk of bleeding when co-administered with agents like acenocoumarol .

Several compounds exhibit similar properties to netilmicin sulfate, primarily within the aminoglycoside class. Here are some notable comparisons:

CompoundSpectrum of ActivityUnique Features
GentamicinBroad spectrum against Gram-negativeWidely used but more nephrotoxic
TobramycinPrimarily effective against PseudomonasLess effective against Enterobacter
AmikacinResistant strainsEnhanced stability against enzymatic degradation
SisomicinSimilar spectrumPrecursor compound for netilmicin

Netilmicin sulfate stands out due to its reduced toxicity profile compared to gentamicin and its effectiveness against aminoglycoside-resistant bacteria, making it a valuable option in modern antibiotic therapy .

Netilmicin emerged from systematic efforts to improve the safety profile of sisomicin, a naturally occurring aminoglycoside. Schering Corporation (USA) pioneered its development, filing the initial patent in 1973. The compound received medical approval in 1981 following extensive clinical trials demonstrating efficacy against gentamicin-resistant strains. Key milestones include:

YearDevelopment MilestoneSignificance
1973Patent filed for 1-N-ethylsisomicin synthesisEstablished synthetic pathway for netilmicin
1981Initial regulatory approvalMarked entry into clinical use for systemic infections
2019UK approval for ophthalmic formulationsExpanded therapeutic applications to ocular infections

The synthesis process involved selective ethylation of sisomicin's 1-N position using acetaldehyde under controlled conditions, followed by borohydride reduction to stabilize the ethylamino group. This modification proved crucial for enhancing bacterial uptake while reducing mammalian cell toxicity.

Classification as an Aminoglycoside Antibiotic

Netilmicin sulfate belongs to the 4,6-disubstituted deoxystreptamine subclass of aminoglycosides, sharing structural homology with gentamicin and tobramycin. Key classification features include:

  • Mechanism of Action: Binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading and premature termination of protein synthesis.
  • Structural Characteristics:
    • Cyclohexyl core with aminocyclitol ring
    • Three aminohexose substituents at positions 4, 5, and 6
    • Critical 1-N-ethyl group distinguishing it from sisomicin
  • Spectrum of Activity: Effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant strains.

Comparative studies show netilmicin maintains activity against 82% of gentamicin-resistant clinical isolates, outperforming tobramycin in Serratia marcescens infections.

Relationship to Parent Compound Sisomicin

Structural and functional comparisons between netilmicin and sisomicin reveal critical differences:

ParameterSisomicinNetilmicin
1-N SubstituentHydrogenEthyl group
Molecular Weight447.5 g/mol475.6 g/mol
MIC90 vs P. aeruginosa4 μg/mL8 μg/mL
Ototoxicity Incidence12-25%0.4-0.9%

The 1-N-ethyl modification confers three key advantages:

  • Reduced Enzyme Susceptibility: Resists adenyltransferase (ANT) and phosphotransferase (APH) modifications that inactivate sisomicin.
  • Enhanced Membrane Permeation: Ethyl group improves penetration through Gram-negative outer membranes.
  • Altered Ribosomal Binding: Modifies interaction with ribosomal protein S12, decreasing off-target effects in eukaryotic cells.

Taxonomic Origin from Micromonospora inyoensis

The biosynthetic origin of netilmicin traces to Micromonospora inyoensis, a soil-dwelling actinomycete first characterized in 1970. Key aspects of its microbial production:

  • Fermentation Process:

    • Anaerobic cultivation in complex media containing soybean meal and glucose
    • Sisomicin yields optimized at pH 7.2-7.6 and 28°C
    • Secondary metabolite production phase lasts 120-144 hours
  • Genetic Regulation:

    • Biosynthetic gene cluster spans 65 kb with 32 open reading frames
    • Key enzymes include deoxy-scyllo-inosose synthase and multiple glycosyltransferases
  • Strain Improvement:

    • Random mutagenesis increased sisomicin titers by 420%
    • Genetic engineering enabled precursor-directed biosynthesis of ethylated derivatives

Recent genomic analyses reveal M. inyoensis possesses three distinct antibiotic biosynthetic pathways, highlighting its evolutionary adaptation to competitive soil environments.

Physical State and Appearance

Netilmicin sulfate is supplied as a white-to-pale-yellow, hygroscopic crystalline powder that is odourless and freely flowable [1] [2].
Key physical constants are summarised below.

ParameterExperimental valueNotes
Melting (decomposition) point> 194 °C [3] [4]Thermal decomposition accompanies melting.
Boiling point (calculated)≈ 684 °C at 760 millimetres mercury [4]Compound decomposes before boiling under normal pressure.
Density1.32 grams per cubic centimetre [4]Measured for the anhydrous solid.
Optical rotation+88 ° to +96 ° (sodium-D line, 20 °C, water) [3]Indicative of stereochemical purity.
Visual appearanceWhite to faint-yellow powder [1] [2]

Solubility Profile

Netilmicin sulfate is highly water-soluble but practically insoluble in common organic solvents. Experimental ranges reported by independent laboratories are collated below.

MediumSolubilitySource
Purified water (25 °C)10 milligrams per millilitre [1]; 66 milligrams per millilitre [5]; 288 milligrams per millilitre [6] [7]Variability reflects differing hydration levels of the salt.
MethanolSlightly soluble, requires heating or sonication [8]
EthanolInsoluble [7]
Dimethyl sulfoxideInsoluble [7]
Octanol/water partition coefficient (Log P)–3.53 (calculated) [9]Confirms marked hydrophilicity.

The compound dissolves rapidly in water to give clear, colourless solutions. Solubility increases modestly with temperature but is largely independent of pH within the physiological range because the sulfate salt is fully protonated.

Stability Characteristics

  • Solid-state stability

    • The powder is stable for at least three years when stored at 2–8 °C in sealed containers protected from moisture and light [6] [1].
    • Netilmicin sulfate is hygroscopic; exposure to high relative humidity leads to caking and loss of potency [4].
    • Differential-scanning calorimetry shows an endothermic event above 190 °C consistent with decomposition [3].
  • Solution stability

    • Aqueous stock solutions (pH 4.0–7.0) retain >95 percent potency for one month at –20 °C or for six hours at 25 °C when protected from light [6].
    • Repeated freeze–thaw cycles accelerate degradation; single-use aliquots are therefore recommended [6].
  • Photostability and oxidation

    • The antibiotic darkens slowly under direct ultraviolet irradiation, with parallel loss of antimicrobial activity. Shielding from light during handling and storage is advised [4].
    • Oxygen scavengers have little effect; oxidative degradation is minor compared with hydrolytic pathways.

Individual pKₐ Values of Nitrogen Atoms

High-field multinuclear nuclear magnetic resonance spectroscopy enabled precise titration of each basic nitrogen within the aminoglycoside scaffold. The inflection points of sigmoidal chemical-shift plots yielded the following ionisation constants at 25 °C (ionic strength 0.15 mole per litre) [10] [11] [12].

Site (IUPAC position)pKₐ ± 0.05Relative basicity order
N-6′9.291 (strongest)
N-3″8.472
N-18.153 =
N-2′8.143 =
N-36.525 (weakest)

These dissociation constants explain the pentacationic nature of netilmicin at physiological pH and underpin its strong electrostatic binding to ribosomal ribonucleic acid.

Spectroscopic Properties

TechniquePrincipal observationsAnalytical relevance
Ultraviolet–visible absorptionVery weak chromophore; extinction coefficient <50 litres mole⁻¹ centimetre⁻¹ above 200 nanometres [13] [14]Direct ultraviolet detection is unsuitable; derivatisation or charged-aerosol detection is preferred for chromatography.
Fourier transform infrared spectroscopyBroad O–H and N–H stretch 3200–3500 cm⁻¹; S=O asymmetric stretch 1150–1050 cm⁻¹ (sulfate); C–O stretch 1030–990 cm⁻¹ [15] [16]Confirms sulfate counter-ions and extensive hydrogen bonding.
Proton nuclear magnetic resonance (600 megahertz, deuterium oxide)Multiplet centred at 3.1–3.9 parts per million for aliphatic protons; anomeric protons at 4.9–5.4 parts per million; ethyl substituent triplet at 1.25 parts per million [10] [17]Distinct signals allow purity assessment and quantification of individual ionisations during pH titration.
Carbon-thirteen nuclear magnetic resonance96 fully assigned carbon resonances between 55 and 103 parts per million; most are oxygen-bearing sp³ carbons [17]Provides structural confirmation of glycosidic linkages.
Optical rotationSee Section 3.1Assesses enantiopurity after synthetic steps.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.2

Hydrogen Bond Acceptor Count

44

Hydrogen Bond Donor Count

26

Exact Mass

1440.4380959 g/mol

Monoisotopic Mass

1440.4380959 g/mol

Heavy Atom Count

91

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S741ZJS97U

Related CAS

56391-56-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (74.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (76.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (98.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacteremia, septicaemia, respiratory tract infections, skin and soft-tissue infection, burns, wounds, and peri-operative infections caused by susceptible strains.

Therapeutic Uses

Gentamycins
Netilmicin is indicated in the treatment of biliary tract infections caused by susceptible organisms. /Included in US product labeling/
Netilmicin is indicated in the treatment of bone and joint infections caused by susceptible organisms. /Included in US product labeling/
Netilmicin is indicated in the treatment of central nervous system infections caused by susceptible organisms. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for NETILMICIN (13 total), please visit the HSDB record page.

Pharmacology

Netilmicin Sulfate is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. Netilmicin is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. Netilmicin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, netilmicin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Mechanism of Action

Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/
/AMINOGLYCOSIDES/ INHIBIT PROTEIN BIOSYNTHESIS & DECR FIDELITY OF TRANSLATION OF GENETIC CODE. /AMINOGLYCOSIDES/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56391-56-1
56391-57-2

Absorption Distribution and Excretion

Netilmicin is poorly absorbed from the intact GI tract following oral administration. The drug is rapidly and completely absorbed following IM administration.
Following absorption, netilmicin rapidly distributes into tissues, sputum, and pericardial, synovial, and peritoneal fluids. ...distributed principally in the extracellular fluid volume... The volume of distribution ...is approximately 20% of body weight. The drug is reportedly 0-30% protein bound.
Netilmicin crosses the placenta and has been detected in cord blood. Small amounts of the drug are distributed into milk.
...is not metabolized and is excreted unchanged in urine mainly by glomerular filtration. In adults with normal renal function, 74% of a 2 mg/kg dose of netilmicin is excreted unchanged within 24 horus: in adults with creatinine clearances of 30-80 or 10-30 mL/min or in anephric adults, 55, 25, or 15% of the dose is excreted in urine within 24 hours, respectively.
Netilmicin is removed by hemodialysis. The drug is also removed by peritoneal dialysis but less readily than by hemodialysis.

Metabolism Metabolites

No evidence of metabolic transformation, typically 80% is recoverable in the urine within 24 hours

Associated Chemicals

Netilmicin Sulfate;56391-57-2

Wikipedia

Netilmicin

Drug Warnings

CNS depression, characterized by stupor, flaccidity, coma, or deep respiratory depression, has been reported in very young infants receiving streptomycin at doses that exceeded the maximum recommended amount. However, all aminoglycosides have this potential to cause neuromuscular blockade. /Aminoglycosides/
These aminoglycosides /including netilmicin/ should be used with caution in premature infants and neonates because of these patients' immature renal capability, which may result in prolonged elimination half-life and aminoglycoside-induced toxicity. Dosage adjustments may be required in pediatric patients.
Because of their toxicity, aminoglycosides should be used with caution in elderly patients, only after less toxic alternatives have been considered and/or found ineffective. Elderly patients are more likely to have an age-related decrease in renal function. Recommended doses should not be exceeded, and the patient's renal function should be carefully monitored during therapy. Geriatric patients may require smaller daily doses of aminoglycosides in accordance with their increased age, decreased renal function, and, possibly, decreased weight. In addition, loss of hearing may result even in patients with normal renal function. /Aminoglycosides/
Neuromuscular blockade, respiratory paralysis, ototoxicity, and nephrotoxicity may occur following local irrigation and following topical application of aminoglycosides during surgery. /Aminoglycosides/
For more Drug Warnings (Complete) data for NETILMICIN (17 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life on netilmicin is about 2-2.5 hr following IV or IM administration of a single dose in adults with normal renal function. The serum half-life is reported to be 18 hr in adults with creatinine clearances of 10-30 mL/min and more than 30 hr in anephric adults. The plasma elimination half-life of netilmicin in neonates is inversely related to birthweight and gestational and postnatal age and has been reported to be about 8 or 4.5 hr in neonates less than 7 days of age weighing 1.5-2 or 3-4 kg, respectively. The plasma elimination half-life for children 6 weeks of age and older is 1.5-2 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Commercially available netilmicin sulfate injection should be stored at 2 - 30 °C. /Netilmicin sulfate/

Interactions

Concurrent and/or sequential use of 2 or more aminoglycosides by any route or concurrent use of capreomycin with aminoglycosides should be avoided since the potential for ototoxicity, nephrotoxicity, and neuromuscular blockade may be increased; hearing loss may occur and may progress to deafness even after discontinuation of the drug; loss of hearing may be reversible, but usually is permanent; neuromuscular blockade may result in skeletal muscle weakness and respiratory depression or paralysis (apnea). Also, concurrent use of 2 or more aminoglycosides may result in reduced bacterial uptake of each one since the medications compete for the same uptake mechanism. /Aminoglycosides/
Concurrent use of medications with neuromuscular blocking activity, including halogenated hydrocarbon inhalation anesthetics, opioid analgesics, and massive transfusions with citrate anticoagulated blood, with aminoglycosides should be carefully monitored since neuromuscular blockade may be enhanced, resulting in skeletal muscle weakness and respiratory depression or paralysis (apnea); caution is recommended when these medications and aminoglycosides are used concurrently during surgery or in the postoperative period, especially if there is a possibility of incomplete reversal of neuromuscular blockade postoperatively; treatment with anticholinesterase agents or calcium salts may help reverse the blockade. /Aminoglycosides/
Vancomycin and aminoglycosides must often be administered concurrently in the prophylaxis of bacterial endocarditis, in the treatment of endocarditis caused by streptococci and Corynebacteria species, in the treatment of resistant staphylococcal infections, or in penicillin-allergic patients; appropriate monitoring will help to reduce the risk of nephrotoxicity or ototoxicity; renal function determinations, serum aminoglycoside and vancomycin concentrations, dosage reductions, and/or dosage interval adjustments, or alternate antibacterials, may be required. /Aminoglycosides/
Concurrent or sequential use of these medications /nephrotoxic or ototoxic medications/ with aminoglycosides may increase the potential for ototoxicity or nephrotoxicity; hearing loss may occur and may progress to deafness even after discontinuation of the drug and may be reversible, but usually is permanent; serial audiometric function determinations may be required with concurrent or sequential use of other ototoxic antibacterials; renal function determinations may be required. /Aminoglycosides/
For more Interactions (Complete) data for NETILMICIN (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Wrześniok D, Buszman E, Grzegorczyk M, Grzegorczyk A, Hryniewicz T. Impact of metal ions on netilmicin-melanin interaction. Acta Pol Pharm. 2012 Jan-Feb;69(1):41-5. PubMed PMID: 22574505.
2: Kolate A, Kore G, Lesimple P, Baradia D, Patil S, Hanrahan JW, Misra A. Polymer assisted entrapment of netilmicin in PLGA nanoparticles for sustained antibacterial activity. J Microencapsul. 2015;32(1):61-74. doi: 10.3109/02652048.2014.944951. Epub 2014 Sep 19. PubMed PMID: 25238317.
3: Joseph A, Patel S, Rustum A. Development and validation of a RP-HPLC method for the estimation of netilmicin sulfate and its related substances using charged aerosol detection. J Chromatogr Sci. 2010 Aug;48(7):607-12. PubMed PMID: 20819288.
4: Takeichi Y, Miki K, Uyama M. [Morphological change in the retina after injection of calcium and netilmicin sulfate in the rabbit vitreous body]. Nippon Ganka Gakkai Zasshi. 1994 Feb;98(2):150-6. Japanese. PubMed PMID: 8109459.
5: Craig WA, Gudmundsson S, Reich RM. Netilmicin sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy. Pharmacotherapy. 1983 Nov-Dec;3(6):305-15. Review. PubMed PMID: 6361701.
6: Chaudry IA, Bruey KP, Hurlburt LE, Oden EM. Compatibility of netilmicin sulfate injection with commonly used intravenous injections and additives. Am J Hosp Pharm. 1981 Nov;38(11):1737-42. PubMed PMID: 7304628.
7: Sandal G, Akbay Ş, Ozen M. Acquired Bartter-like syndrome association with netilmicin therapy in an extremely low birth weight infant. Ren Fail. 2014 Feb;36(1):123-5. doi: 10.3109/0886022X.2013.832861. Epub 2013 Sep 24. PubMed PMID: 24059693.
8: Santos Navarro M, Zarzuelo Castañeda A, López FG, Sánchez Navarro A, Arévalo M, Lanao JM. Pharmacokinetic parameters of netilmicin and protective effect of piperacillin regarding nephrotoxicity caused by netilmicin. Eur J Drug Metab Pharmacokinet. 1998 Apr-Jun;23(2):143-7. PubMed PMID: 9725472.
9: Takeichi Y, Miki K, Uyama M. [Morphological changes in the retina following one-shot injection of netilmicin sulfate into the vitreous]. Nippon Ganka Gakkai Zasshi. 1991 Jul;95(7):669-77. Japanese. PubMed PMID: 1927747.
10: LeFrock JL, Carr BB, Blias F, Schell RF, Dematteo C, Tillotson JR. A comparative study of gentamicin and netilmicin in the treatment of gram-negative infections. Drug Intell Clin Pharm. 1985 Apr;19(4):309-15. PubMed PMID: 3891278.

Explore Compound Types